molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-Methyl-[1,4]diazepane CAS No. 1035226-84-6

(S)-1-Boc-2-Methyl-[1,4]diazepane

Cat. No.: B569454
CAS No.: 1035226-84-6
M. Wt: 214.309
InChI Key: FPUHWSHGYILARO-VIFPVBQESA-N
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Description

(S)-1-Boc-2-Methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle. It is a derivative of diazepane, which is a class of compounds known for their diverse biological properties and pharmaceutical importance. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-Methyl-[1,4]diazepane can be achieved through various methods. One common approach involves the use of solid-phase synthesis, where the compound is constructed on a solid support. This method allows for the efficient assembly of the diazepane ring system with high yields and purity . Another approach involves the use of enzymatic intramolecular asymmetric reductive amination, which provides a highly enantioselective route to chiral 1,4-diazepanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-Methyl-[1,4]diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced diazepane derivatives, and substituted diazepane compounds. These products can be further utilized in various synthetic applications.

Scientific Research Applications

(S)-1-Boc-2-Methyl-[1,4]diazepane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-Methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-Boc-2-Methyl-[1,4]diazepane include:

Uniqueness

This compound is unique due to its chiral nature and the presence of the Boc-protecting group, which provides stability and selectivity in chemical reactions. Its ability to undergo a wide range of chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHWSHGYILARO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679416
Record name tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035226-84-6
Record name tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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